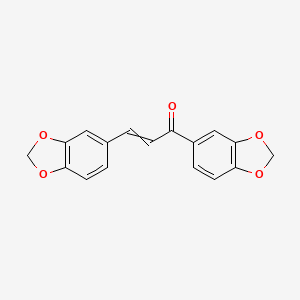
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)-, also known as (2E)-1,3-bis(1,3-benzodioxol-5-yl)-2-propen-1-one, is a chemical compound with the molecular formula C17H12O5 and a molecular weight of 296.27 g/mol . This compound is characterized by the presence of two benzodioxole groups attached to a propenone backbone. It is commonly referred to as a derivative of chalcone, specifically bis(3,4-methylenedioxy)chalcone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-methylenedioxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production .
化学反应分析
Types of Reactions
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Saturated ketones, alcohols
Substitution: Halogenated derivatives, amine-substituted products
科学研究应用
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
Uniqueness
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- is unique due to the presence of two benzodioxole groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and potential biological activities compared to similar compounds with only one benzodioxole group .
属性
分子式 |
C17H12O5 |
|---|---|
分子量 |
296.27 g/mol |
IUPAC 名称 |
1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2 |
InChI 键 |
BJVBIPGXQAUWBA-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

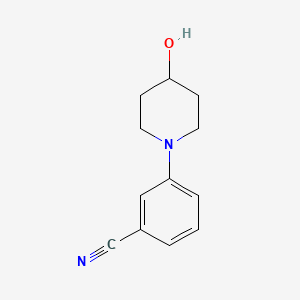
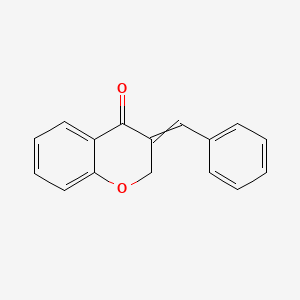

![3-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B8775508.png)
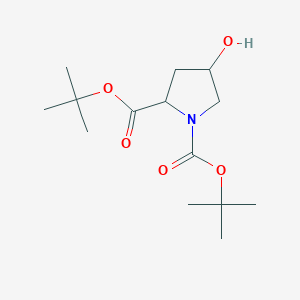
![(6S)-1,1-dibromo-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B8775530.png)
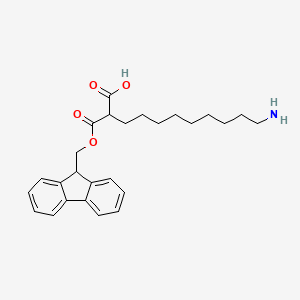
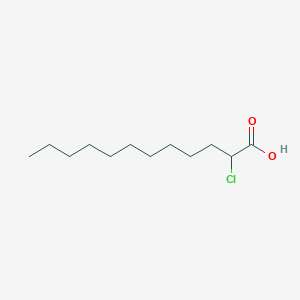
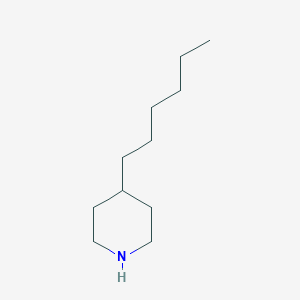
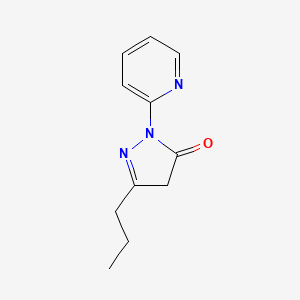
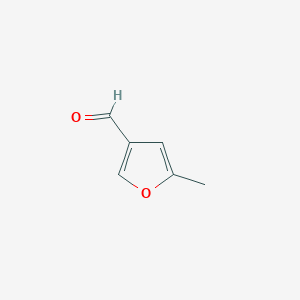
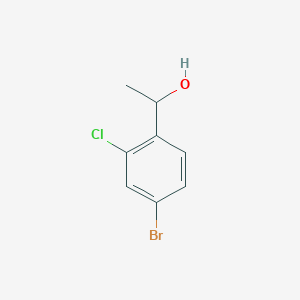
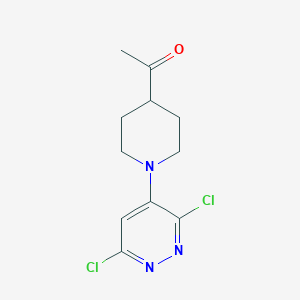
![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 5-amino-N,N-dimethyl-](/img/structure/B8775585.png)
